molecular formula C12H16FNO B13601123 3-(4-Fluorobenzyl)piperidin-3-ol

3-(4-Fluorobenzyl)piperidin-3-ol

Cat. No.: B13601123
M. Wt: 209.26 g/mol
InChI Key: NCYLNBWSDXSWFA-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)piperidin-3-ol is an organic compound with the molecular formula C12H16FNO It consists of a piperidine ring substituted with a 4-fluorobenzyl group and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)piperidin-3-ol typically involves the reaction of 4-fluorobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the hydroxyl group on the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a piperidine derivative.

    Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could result in a piperidine derivative without the hydroxyl group.

Scientific Research Applications

3-(4-Fluorobenzyl)piperidin-3-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Industry: It may be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)piperidin-3-ol involves its interaction with molecular targets such as receptors or enzymes. The fluorobenzyl group can enhance binding affinity to certain targets, while the piperidine ring provides structural stability. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorobenzyl)piperidine: Similar structure but lacks the hydroxyl group.

    1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Contains additional fluorophenyl group.

    1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Contains dichlorobenzyl group instead of fluorobenzyl.

Uniqueness

3-(4-Fluorobenzyl)piperidin-3-ol is unique due to the presence of both the fluorobenzyl and hydroxyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]piperidin-3-ol

InChI

InChI=1S/C12H16FNO/c13-11-4-2-10(3-5-11)8-12(15)6-1-7-14-9-12/h2-5,14-15H,1,6-9H2

InChI Key

NCYLNBWSDXSWFA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(CC2=CC=C(C=C2)F)O

Origin of Product

United States

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